4-Bromo-6-chloro-5-methylpyridazin-3-amine

Vue d'ensemble

Description

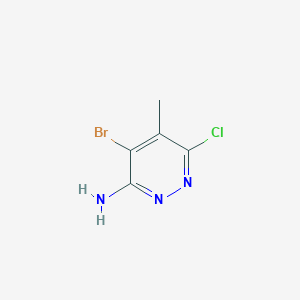

4-Bromo-6-chloro-5-methylpyridazin-3-amine is a heterocyclic organic compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridazine ring, making it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

The synthesis of 4-Bromo-6-chloro-5-methylpyridazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 5-methylpyridazin-3-amine, followed by selective bromination and chlorination under controlled conditions . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Bromo-6-chloro-5-methylpyridazin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Bromo-6-chloro-5-methylpyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of agrochemicals and dyes

Mécanisme D'action

The mechanism of action of 4-Bromo-6-chloro-5-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

4-Bromo-6-chloro-5-methylpyridazin-3-amine can be compared with other similar compounds, such as:

6-Chloro-4-methylpyridazin-3-amine: Lacks the bromine atom, leading to different reactivity and applications.

3-Amino-4-bromo-6-chloropyridazine: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a versatile intermediate in various chemical syntheses.

Activité Biologique

4-Bromo-6-chloro-5-methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHBrClN

- Molecular Weight : 202.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been investigated for its role as a modulator of the muscarinic acetylcholine receptor (mAChR), particularly the M4 subtype, which is implicated in cognitive functions and neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound acts as a positive allosteric modulator of mAChR M4, enhancing receptor activity without directly activating the receptor itself. This modulation can potentially lead to improved cognitive function and reduced symptoms in neurodegenerative diseases such as Alzheimer's.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic effects against conditions like schizophrenia and other psychiatric disorders.

Antimicrobial and Antiparasitic Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

| Activity Type | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 12.5 | |

| Antiparasitic | Trypanosoma cruzi | 10.0 | |

| Antifungal | Candida albicans | >20 |

Case Studies

- Cognitive Enhancement : A study investigated the effects of this compound on cognitive performance in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting potential applications in treating cognitive deficits associated with aging and neurodegenerative diseases.

- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling and potentially improving cognitive functions.

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of this compound have shown promising results:

- Bioavailability : Studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life, making it a suitable candidate for further development.

- Toxicity Assessment : Toxicological evaluations reveal low cytotoxicity in human cell lines, supporting its safety profile for potential therapeutic use.

Propriétés

IUPAC Name |

4-bromo-6-chloro-5-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c1-2-3(6)5(8)10-9-4(2)7/h1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYWLRPISFPECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.